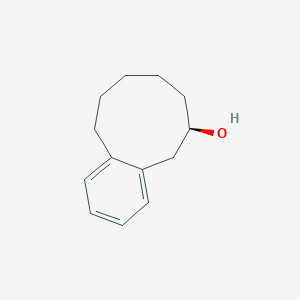

1,2-Benzocyclononen-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127654-55-1 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(6R)-6,7,8,9,10,11-hexahydro-5H-benzo[9]annulen-6-ol |

InChI |

InChI=1S/C13H18O/c14-13-9-3-1-2-6-11-7-4-5-8-12(11)10-13/h4-5,7-8,13-14H,1-3,6,9-10H2/t13-/m1/s1 |

InChI Key |

CMTVEFDHBHPPAB-CYBMUJFWSA-N |

SMILES |

C1CCC(CC2=CC=CC=C2CC1)O |

Isomeric SMILES |

C1CC[C@H](CC2=CC=CC=C2CC1)O |

Canonical SMILES |

C1CCC(CC2=CC=CC=C2CC1)O |

Other CAS No. |

127654-55-1 |

Synonyms |

1,2-benzocyclononen-3-ol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,2 Benzocyclononen 3 Ol

Strategies for Carbon Framework Construction of the Benzocyclononene Ring System

The synthesis of medium-sized rings, such as the nine-membered core of 1,2-benzocyclononen-3-ol, is a formidable task due to inherent ring strain and unfavorable entropic factors. researchgate.netmasterorganicchemistry.comnih.gov Chemists have developed several strategic approaches to overcome these hurdles, primarily focusing on indirect methods like ring expansion or specialized direct cyclization techniques.

Cyclization Approaches to the Medium-Sized Ring

Directly forming a nine-membered ring from an acyclic precursor is often hampered by high thermodynamic and kinetic barriers. researchgate.netmasterorganicchemistry.com The conformational freedom of a long, linear precursor makes intramolecular reactions compete unfavorably with intermolecular polymerization, often requiring high-dilution conditions to favor cyclization. masterorganicchemistry.comcdnsciencepub.com

Despite these challenges, several methods have been successfully employed:

Intramolecular Michael Addition: The addition of a soft nucleophile, such as a malonate, onto an enone or ynone has been used to construct nine-membered carbocycles. cdnsciencepub.com This approach leverages the stereoelectronic constraints of the Michael addition transition state to facilitate ring closure. However, yields can be moderate, and the formation of dimeric products can compete with the desired intramolecular cyclization. cdnsciencepub.com

Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular reactions have shown promise. For instance, the cyclization of bromoallenes containing an N-nucleophile can generate nine-membered heterocyclic rings through a process involving oxidative addition followed by a regioselective intramolecular attack on a π-allylpalladium intermediate. mdpi.com Copper-catalyzed cyclizations involving SnAP (stannyl amine protocol) reagents have also been developed for accessing nine-membered heterocycles. mdpi.com

Radical Cyclization: Radical-based methods offer an alternative pathway. Activating a ketone with electron-withdrawing groups can facilitate radical cyclization, leading to the formation of nine-membered cyclic ketones. researchgate.net

Ring Expansion Reactions for Synthesis of Benzofused Alcohols

Ring expansion strategies are often more efficient than direct cyclization for accessing medium-sized rings because they proceed from a more stable, smaller ring, thereby avoiding the large entropic penalty of closing a long acyclic chain. wikipedia.orgchemistrysteps.com These reactions typically involve the formation of a bicyclic intermediate that subsequently opens or a 1,2-migration to expand the ring.

Key ring expansion methodologies include:

Tiffeneau–Demjanov Rearrangement: This classic reaction, a type of semipinacol rearrangement, can expand a ring by one carbon. It involves the diazotization of an exocyclic aminomethyl group, which then leaves as nitrogen gas, generating a carbocation that triggers the rearrangement of an endocyclic bond. wikipedia.org

Buchner Ring Expansion: This method typically converts arenes into seven-membered cycloheptatrienes but can be adapted for other systems. It involves the formation of a bicyclo[4.1.0]heptadiene intermediate from a diazo compound, which then undergoes an electrocyclic ring-opening to yield the expanded ring. wikipedia.org

Conjugate Addition/Ring Expansion (CARE) Cascade: This powerful sequence allows for the significant expansion of lactam rings. In a notable application, cyclic imides react with primary amines in a cascade that can be performed iteratively, enabling the controlled growth of macrocyclic structures. nih.gov

Thiol-Mediated Ring Expansion: A three-step cascade involving a "multitasking" thiol reagent has been developed to convert indole-tethered ynones directly into functionalized quinolines, demonstrating a one-atom ring expansion. nih.gov

A specific derivative, 4-morpholino-1,2-benzocyclononen-3-ol monohydrate, has been synthesized and its crystal structure determined, highlighting a successful application of these principles to achieve the core benzocyclononene framework. nih.gov

Annulation Methodologies for Related Benzocycloalkanone Precursors

Annulation, the process of building a new ring onto an existing one, is a fundamental strategy for synthesizing fused cyclic systems like benzocycloalkanones. nih.govresearchgate.net While direct annulation to form a nine-membered ring is less common, methods for synthesizing smaller, related benzocycloalkanone precursors such as indanones (five-membered ring) and tetralones (six-membered ring) are well-established and provide a foundation.

Claisen-Schmidt Condensation: This is a reliable method for synthesizing α,β-unsaturated ketones. For instance, substituted benzaldehydes can be condensed with 1-indanone (B140024) or 1-tetralone (B52770) using a base like sodium hydroxide (B78521) to produce 2-benzylidene-benzocycloalkanones, which are valuable Michael acceptors and synthetic intermediates. nih.gov

Intramolecular Carbopalladation: An efficient synthesis of 2,2-disubstituted benzocyclic ketones, including indanones and tetralones, has been developed via the intramolecular carbopalladation of nitriles. researchgate.net This palladium-catalyzed cyclization of ω-(2-iodoaryl)alkanenitriles is compatible with a wide array of functional groups. researchgate.net

Tandem Annulation Strategies: More advanced, highly convergent strategies have been developed for polycyclic systems. These include a tandem ynamide benzannulation/ring-closing metathesis approach for creating nitrogen heterocycles fused to a benzene (B151609) ring. researchgate.net

These methods provide access to key precursors which can then potentially be subjected to ring expansion or other transformations to build the larger nine-membered ring.

Functionalization and Hydroxyl Group Introduction

Once the benzocyclononene carbon skeleton is constructed, the next critical phase is the introduction of the hydroxyl group at the C-3 position. This can be accomplished either by reducing a ketone precursor or by the direct, selective hydroxylation of a C-H bond.

Reduction of Corresponding Ketones or Aldehydes to the Alcohol

The reduction of a carbonyl group is one of the most fundamental transformations in organic synthesis. The precursor, 1,2-benzocyclononen-3-one, can be readily converted to this compound using standard reducing agents. The synthesis of various benzocycloalkanones and related alkaloid precursors often involves a ketone or imine reduction as a key step. nih.govacs.orgmdpi.com

Commonly used reagents for this transformation include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for reducing ketones and aldehydes. It is often the reagent of choice due to its ease of handling and compatibility with many functional groups.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent capable of reducing not only ketones and aldehydes but also esters, carboxylic acids, and amides. Its high reactivity necessitates careful handling and anhydrous conditions.

The choice of reagent depends on the presence of other functional groups in the molecule that must remain intact during the reduction. The synthesis of the related 4-morpholino-1,2-benzocyclononen-3-ol implies the successful reduction of its corresponding ketone precursor. nih.gov

Regioselective and Stereoselective Hydroxylation Strategies

Introducing a hydroxyl group directly onto the pre-formed carbocyclic framework at a specific position (regioselectivity) and with a specific 3D orientation (stereoselectivity) is a more advanced and elegant synthetic strategy. This approach avoids the separate step of forming and reducing a ketone.

Several methods have been developed for this purpose:

Chemical Oxidation of Benzylic C-H Bonds: The benzylic position (C-3) of the benzocyclononene ring is activated towards oxidation. A convenient method for preparing alkylarylcarbinols involves the mono-oxidation of the benzylic position using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in acetic acid, which can provide good yields under mild conditions. tandfonline.com This method has been specifically cited in the context of preparing (+)-1,2-benzocyclononen-3-ol. tandfonline.com More recent methods for benzylic hydroxylation utilize catalysts based on iodine(III) or titanium-salalen complexes with hydrogen peroxide. chemrxiv.orgnih.govrsc.org

Microbial and Enzymatic Hydroxylation: Biocatalysis offers a powerful tool for highly selective C-H hydroxylation. researchgate.netd-nb.info Specifically, enantiomerically enriched samples of both (-)- and (+)-1,2-benzocyclononen-3-ol have been successfully prepared using microbially mediated reactions. researchgate.net Enzymes, particularly from the cytochrome P450 superfamily, are renowned for their ability to hydroxylate unactivated C-H bonds with high regio- and stereoselectivity, making them valuable for producing chiral alcohols. nih.govmdpi.comnih.govnih.gov

Enantioselective Synthesis and Chiral Enrichment of this compound

The creation of single enantiomers of this compound is a significant objective in stereoselective synthesis. Various methods have been developed to obtain this compound in an optically pure form, which is essential for its use as a chiral building block.

Microbially Mediated Reactions for Enantiomeric Resolution

Microbial reductions of the corresponding ketone, 1,2-benzocyclononen-3-one, have been investigated as a means to produce enantiomerically enriched this compound. acs.org These biocatalytic transformations leverage the stereospecificity of enzymes within microorganisms to selectively produce one enantiomer over the other. The stereochemical outcome of these reductions is often dependent on the specific microbial species employed and the reaction conditions. The use of microorganisms provides a green and efficient alternative to traditional chemical methods for obtaining chiral alcohols. acs.org

Fractional Crystallization of Diastereoisomeric Derivatives (e.g., Camphanates)

Fractional crystallization is a classical and effective method for resolving racemates. This technique involves converting the racemic this compound into a mixture of diastereomeric esters by reacting it with a chiral resolving agent, such as camphanic acid chloride. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by careful crystallization. nih.govresearchgate.net Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol. The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization solvent system. nih.gov

Asymmetric Catalysis in the Synthesis of Chiral this compound Analogs

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. uwindsor.calibretexts.org While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to its analogs. acs.orgnih.gov This involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer of the product in excess. For instance, the asymmetric reduction of the corresponding ketone using a chiral reducing agent or a metal catalyst with a chiral ligand could be a viable route. nih.govsnnu.edu.cnnih.gov

| Method | Description | Key Features |

| Microbially Mediated Reactions | Use of microorganisms to selectively reduce the ketone precursor to one enantiomer of the alcohol. acs.org | Environmentally friendly, high stereospecificity. |

| Fractional Crystallization | Separation of diastereomeric esters formed from the racemic alcohol and a chiral acid. nih.govresearchgate.net | Classical method, relies on solubility differences. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. uwindsor.calibretexts.org | High efficiency, atom-economical. |

Derivatization Strategies for Synthetic Utility

The hydroxyl group of this compound is a key functional handle that can be modified to facilitate further synthetic transformations. These modifications can enhance its reactivity or protect it from unwanted reactions.

Conversion of the Hydroxyl Functionality to Enhanced Leaving Groups

To enable nucleophilic substitution reactions at the C-3 position, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. Common strategies include its transformation into sulfonates, such as tosylates or mesylates, or into halides. nih.gov This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) or a halogenating agent in the presence of a base. nih.gov The resulting derivative is much more susceptible to displacement by a wide range of nucleophiles, thus expanding the synthetic utility of the this compound scaffold.

Protection and Deprotection Methodologies for the this compound Hydroxyl Group

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.orgresearchgate.net This is accomplished through the use of protecting groups. A good protecting group should be easy to install, stable to the conditions of subsequent reactions, and readily removed under mild conditions. researchgate.netrochester.edu

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Silyl Ethers (e.g., Trimethylsilyl, tert-Butyldimethylsilyl) | TMS, TBDMS | Fluoride ion (e.g., TBAF), acid. libretexts.org |

| Benzyl (B1604629) Ether | Bn | Hydrogenolysis (H₂, Pd/C), strong acid. ug.edu.pl |

| Acetals (e.g., Tetrahydropyranyl) | THP | Mild aqueous acid. organic-chemistry.org |

| Esters (e.g., Acetate (B1210297), Benzoate) | Ac, Bz | Base- or acid-catalyzed hydrolysis. libretexts.org |

The selection of an appropriate protecting group strategy is a critical aspect of planning a complex organic synthesis involving this compound. rochester.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Benzocyclononen 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. researchgate.net A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon skeletons of 1,2-Benzocyclononen-3-ol.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Connectivity and Structure

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. uobasrah.edu.iq The chemical shift (δ), signal multiplicity (splitting pattern), and integration (for ¹H NMR) are key parameters used for structural assignment. emerypharma.com

In the ¹H NMR spectrum of this compound, the aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The proton attached to the hydroxyl-bearing carbon (H-3) would be expected at a characteristic chemical shift, and its multiplicity would reveal the number of adjacent protons. The allylic protons and the remaining methylene (B1212753) protons of the nine-membered ring would resonate at higher fields, with their specific shifts and couplings providing information about the ring's conformation.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. slideshare.net The chemical shifts indicate the type of carbon (aromatic, olefinic, aliphatic, or carbinol). For instance, the carbons of the benzene ring would appear in the δ 120-150 ppm range, while the carbinol carbon (C-3) would be found around δ 60-80 ppm.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.10-7.40 | Multiplet | 4H | Ar-H |

| 6.15 | Doublet of doublets | 1H | Olefinic H |

| 5.90 | Doublet of doublets | 1H | Olefinic H |

| 4.10 | Multiplet | 1H | H-3 (CH-OH) |

| 2.50-2.80 | Multiplet | 2H | Allylic CH₂ |

| 1.40-2.10 | Multiplet | 8H | Aliphatic CH₂ |

| 1.95 | Singlet (broad) | 1H | OH |

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 145.2 | Aromatic Quaternary | Ar-C |

| 140.8 | Aromatic Quaternary | Ar-C |

| 130.5 | Olefinic CH | C-4 or C-5 |

| 129.8 | Olefinic CH | C-4 or C-5 |

| 128.7 | Aromatic CH | Ar-CH |

| 128.5 | Aromatic CH | Ar-CH |

| 127.3 | Aromatic CH | Ar-CH |

| 126.9 | Aromatic CH | Ar-CH |

| 75.4 | Carbinol CH | C-3 (CH-OH) |

| 34.1 | Aliphatic CH₂ | Allylic C |

| 32.5 | Aliphatic CH₂ | Aliphatic C |

| 30.2 | Aliphatic CH₂ | Aliphatic C |

| 28.9 | Aliphatic CH₂ | Aliphatic C |

| 25.6 | Aliphatic CH₂ | Aliphatic C |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY spectra would show correlations between H-3 and its neighboring methylene protons, as well as among the protons within the aliphatic chain of the nine-membered ring, establishing the spin-spin coupling network. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. libretexts.org This is particularly valuable for determining the three-dimensional conformation and stereochemistry of the flexible nine-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.org It allows for the definitive assignment of carbon signals based on the already assigned proton signals, for example, linking the proton at δ 4.10 ppm to the carbon at δ 75.4 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting different fragments of the molecule. For instance, it can show correlations from the aromatic protons to the quaternary aromatic carbons and the adjacent benzylic carbons, confirming the fusion of the benzene ring to the cyclononene (B11951088) ring.

Solid-State NMR for Crystalline Forms of this compound

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) yields information on the compound in its crystalline, powder, or amorphous solid form. academictree.orgluc.edu Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. huji.ac.il For this compound, ssNMR can be used to:

Characterize different polymorphic (crystalline) forms, which may exhibit distinct conformations.

Determine the conformation of the molecule in the solid state, which can be compared with computational models and solution-state data.

Study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice.

The observation of split signals in the CP-MAS spectrum compared to the solution spectrum can indicate the presence of multiple, distinct molecular environments within the crystal unit cell. huji.ac.il

Application of Chiral Lanthanide Shift Reagents for Enantiomeric Purity Assessment

The C-3 atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with a chiral auxiliary, can be used to determine the enantiomeric purity of a sample. Chiral Lanthanide Shift Reagents (LSRs), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are paramagnetic complexes that can reversibly bind to Lewis basic sites like the hydroxyl group in an alcohol. nih.govslideshare.net

When an LSR is added to a solution of a racemic or scalemic mixture, it forms diastereomeric complexes with each enantiomer. rsc.org These diastereomeric complexes have different NMR spectra. Consequently, a single peak in the original ¹H NMR spectrum (e.g., for H-3) will split into two separate signals, one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of the enantiomeric excess (ee). mit.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. europa.eu

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio of an ion with extremely high accuracy (typically to within 5 ppm). larancelab.com This precision allows for the determination of a molecule's elemental formula, as each formula has a unique exact mass based on the masses of its constituent isotopes. nih.gov

For this compound, the molecular formula is C₁₃H₁₆O. HRMS can easily distinguish this composition from other potential formulas that might have the same nominal mass. For example, a compound with the formula C₁₂H₁₂N₂O would also have a nominal mass of 200, but its exact mass would be different. This capability is crucial for confirming the identity of a newly synthesized or isolated compound.

Table 3: Precise Molecular Weight Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O |

| Monoisotopic Mass (Calculated) | 200.120115 Da |

| Ion Species (e.g., ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 201.12792 |

| Hypothetical Measured m/z | 201.12770 |

| Mass Error | -1.1 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the context of this compound, electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺•), whose mass corresponds to the molecular weight of the compound. The subsequent fragmentation of this unstable molecular ion provides a unique pattern that serves as a structural fingerprint.

Key fragmentation pathways anticipated for this compound include:

Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at M-18. bruker.com This is a common feature in the mass spectra of alcohols. libretexts.org

Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the formation of a stable, resonance-stabilized cation. For a cyclic alcohol, this can involve the cleavage of C-C bonds within the ring structure adjacent to the carbon bearing the hydroxyl group. libretexts.orgchemguide.co.uk

Loss of Alkyl Radicals: Fragmentation of the nine-membered ring can lead to the loss of various alkyl radicals (e.g., •C₂H₅, •C₃H₇), resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Formation of Tropylium (B1234903) Ion: The presence of the benzene ring often leads to rearrangement and the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Retro-Diels-Alder Reaction: The unsaturated nine-membered ring could potentially undergo retro-Diels-Alder fragmentation, depending on the position of the double bond, leading to characteristic neutral losses.

By analyzing the m/z values of these fragments, the structural connectivity of this compound can be pieced together and confirmed. scienceready.com.au

| m/z Value | Possible Fragment Ion | Significance |

|---|---|---|

| M⁺• | [C₁₃H₁₆O]⁺• | Molecular Ion |

| M-18 | [C₁₃H₁₄]⁺• | Loss of H₂O, characteristic of alcohols. bruker.com |

| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of a benzyl (B1604629) moiety. |

| Variable | [M - CnH2n+1]⁺ | Fragments from the cleavage of the nine-membered ring. |

Hyphenated Techniques (LC-MS, GC-MS, MS/MS) for Purity Assessment and Complex Mixture Analysis

For the analysis of this compound in complex matrices or for stringent purity assessment, hyphenated chromatographic-mass spectrometric techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. lcms.cz this compound, being an alcohol, may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing in the GC column. GC-MS provides excellent separation of isomers and impurities, with each separated component being subsequently identified by its mass spectrum. nih.govresearchgate.net The retention time from the GC provides one layer of identification, while the mass spectrum provides a second, highly specific confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that does not require the analyte to be volatile. nih.gov This makes it particularly useful for analyzing this compound without derivatization. Reversed-phase LC, using a nonpolar stationary phase and a polar mobile phase, would likely be employed for separation. LC-MS is crucial for analyzing samples in biological or environmental matrices where extensive sample cleanup might otherwise be required. lcms.czresearchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. mmmut.ac.innih.gov This technique, often coupled with LC (LC-MS/MS), provides exceptional selectivity and sensitivity. It can be used to distinguish between isomeric compounds with similar primary fragmentation patterns and to quantify the analyte with high precision, even at trace levels. mmmut.ac.innih.gov

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound, providing insights into the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. libretexts.org For this compound, the key characteristic absorptions would be:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group. libretexts.org The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). pg.edu.pl

C-H Stretch (Aliphatic): Absorptions for the sp³ hybridized carbons in the nine-membered ring will appear just below 3000 cm⁻¹ (e.g., 2990-2850 cm⁻¹). spectroscopyonline.com

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region indicate the benzene ring. pg.edu.pl

C=C Stretch (Alkene): An absorption around 1680-1640 cm⁻¹ would confirm the presence of the double bond within the nine-membered ring. libretexts.org

C-O Stretch: A strong band in the fingerprint region, typically between 1260-1000 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen bond of the alcohol. pg.edu.pl

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (sp²) |

| 2990-2850 | C-H stretch | Aliphatic (sp³) |

| 1680-1640 | C=C stretch | Alkene |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1260-1000 | C-O stretch | Alcohol (C-OH) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of a molecule. bruker.comanton-paar.com For this compound, Raman spectroscopy would be highly effective for identifying:

C=C Bonds: The aromatic and alkene C=C stretching vibrations would give rise to strong, sharp peaks in the Raman spectrum, often more intense than in the FTIR spectrum.

Symmetry: Raman spectroscopy is sensitive to molecular symmetry, and the pattern of active bands can provide clues about the conformation of the nine-membered ring.

The combination of FTIR and Raman provides a more complete picture of the vibrational modes of the molecule. wikipedia.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is primarily used to study molecules with conjugated π-electron systems, known as chromophores. libretexts.org

The chromophore in this compound is the benzocyclononene system. The benzene ring itself has characteristic absorptions. The conjugation of the benzene π-system with the double bond of the nine-membered ring would influence the position and intensity of these absorptions.

π → π* Transitions: The primary absorptions for this compound would be π → π* transitions associated with the aromatic ring and the conjugated system. Benzene typically shows a strong absorption near 200 nm and a weaker, structured band around 254 nm. uzh.ch Conjugation with the alkene double bond is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

n → π* Transitions: The oxygen atom of the hydroxyl group has non-bonding electrons (n electrons). A weak n → π* transition might be observable, but it is often obscured by the much stronger π → π* transitions. libretexts.org

The exact position of the maximum absorbance (λ_max) provides information about the extent of conjugation in the molecule. For instance, a related compound, benz[f]indan-1-ol, which is a potential product from the rearrangement of related structures, shows a characteristic UV absorption band at 227 nm. researchgate.net One would expect this compound to exhibit absorptions in a similar region of the UV spectrum.

| Transition Type | Expected λ_max (nm) | Structural Origin |

|---|---|---|

| π → π | ~210-230 | Benzene ring conjugated with C=C |

| π → π | ~260-280 | Benzenoid band (weaker) |

Circular Dichroism (CD) Spectroscopy for Chiral this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While specific CD spectra for this compound are not detailed in the available literature, the principles of the technique are directly applicable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is non-zero for chiral compounds. For a molecule like this compound, which possesses a stereocenter at the C3 position, its enantiomers, (R)- and (S)-1,2-benzocyclononen-3-ol, would be expected to produce mirror-image CD spectra.

The application of CD spectroscopy would be invaluable for:

Determining Absolute Configuration: By comparing experimentally measured CD spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of the enantiomers can be assigned. dntb.gov.ua

Conformational Analysis: The nine-membered ring of this compound can adopt various conformations. The specific shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the molecule's conformation in solution, providing insights into the preferred spatial arrangement of the benzocyclononene ring system.

Research on related alkylarylcarbinols has utilized chiroptical methods in conjunction with other techniques to establish stereochemical relationships. researchgate.netiupac.org

Fluorescence Spectroscopy for Structural Insights

Fluorescence spectroscopy can provide information about the electronic structure and environment of the aromatic (benzo) portion of the molecule. Upon excitation with ultraviolet light, the benzene ring in this compound would fluoresce, emitting light at a longer wavelength.

Key insights from fluorescence spectroscopy would include:

Microenvironment Polarity: The position of the fluorescence emission maximum (λmax) is often sensitive to the polarity of the solvent or the molecule's immediate environment. This can be used to study how the molecule interacts with its surroundings.

Conformational Changes: Changes in the conformation of the nine-membered ring could potentially alter the interaction between the hydroxyl group and the aromatic π-system, which might be reflected in subtle shifts in the fluorescence spectrum or quantum yield.

Quenching Studies: The accessibility of the aromatic ring to quenching agents can provide structural information about the molecule's conformation.

While specific fluorescence studies on this compound are not presently available, this technique remains a valuable tool for probing the structural dynamics of aromatic alcohols.

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Although a specific crystal structure for this compound itself is not published, a closely related derivative, 4-morpholino-1,2-benzocyclononen-3-ol monohydrate, has been analyzed using single-crystal X-ray diffraction. nih.govresearchgate.net This analysis provides critical data on the fundamental geometry of the 1,2-benzocyclononene ring system.

For the morpholino derivative, the following crystallographic data were determined:

| Parameter | Value |

| Compound | 4-morpholino-1,2-benzocyclononen-3-ol monohydrate |

| Formula | C₁₇H₂₅NO₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.063 |

| b (Å) | 19.398 |

| c (Å) | 8.670 |

| β (°) | 110.56 |

| Volume (ų) | 1585 |

| Z | 4 |

This data table is based on the crystallographic analysis of 4-morpholino-1,2-benzocyclononen-3-ol monohydrate. nih.govresearchgate.net

This data allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule, revealing the exact conformation of the nine-membered ring in the solid state. nih.govresearchgate.net

Elucidation of Absolute Stereochemistry in Crystalline Forms

For chiral compounds, single-crystal XRD using anomalous dispersion is the gold standard for determining absolute stereochemistry. In the absence of a crystal structure for the parent compound, researchers have relied on other methods for this compound. Its absolute stereochemistry was established through chemical transformations and its chromatographic behavior on a Pirkle chiral stationary phase. researchgate.netiupac.org Specifically, enantiomerically enriched samples of (+)- and (-)-1,2-benzocyclononen-3-ol were prepared via microbially mediated reactions, and their configurations were correlated with their elution order during HPLC. dntb.gov.uaresearchgate.net This work was part of a broader effort to create a model that could predict the absolute configuration of alkylarylcarbinols based on their chromatographic retention. dntb.gov.uaresearchgate.net

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The analysis of the crystal structure of 4-morpholino-1,2-benzocyclononen-3-ol monohydrate reveals detailed information about its conformation and how it packs in the crystal lattice. nih.govresearchgate.net The nine-membered ring adopts a specific, low-energy conformation to minimize steric strain.

Within the crystal lattice, molecules are held together by a network of intermolecular interactions. Key interactions typically include:

Van der Waals Forces: These non-specific interactions between the hydrocarbon portions of the molecules also play a significant role in the crystal's cohesion.

Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid material. The conformation and packing details derived from such a structure provide an accurate model for the molecule's shape. nih.gov

Stereochemical Analysis and Chromatographic Resolution of 1,2 Benzocyclononen 3 Ol Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has been successfully employed for the resolution of 1,2-benzocyclononen-3-ol enantiomers, primarily through the use of specialized chiral stationary phases (CSPs).

The development of effective CSPs is fundamental to the successful separation of enantiomers by HPLC. For this compound and other benzylic alcohols, Pirkle-type columns have been particularly effective. researchgate.netbgb-analytik.com These CSPs, such as those derived from (R)-N-(3,5-dinitrobenzoyl)phenylglycine, are known as π-electron acceptor phases. bgb-analytik.comscirp.org The chiral recognition mechanism relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. scirp.orgscas.co.jp

The optimization of separation involves several factors:

Mobile Phase Composition: The choice of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol, significantly impacts the retention and resolution of the enantiomers. scirp.orgnih.gov The concentration of the modifier is a critical parameter to adjust for optimal separation.

Flow Rate: Adjusting the flow rate can influence the efficiency of the separation and the analysis time.

Temperature: Temperature can affect the thermodynamics of the chiral recognition process and, consequently, the enantioselectivity. chromatographyonline.com

For benzylic alcohols, it has been observed that better separations are sometimes achieved with their acetate (B1210297) esters compared to the free alcohols. researchgate.net However, for benzocycloalkenols, the reverse is often true. researchgate.net The development of new CSPs, including those based on polysaccharides like cellulose (B213188) and amylose, continues to expand the possibilities for chiral separations. uta.edumdpi.com

Table 1: Examples of Chiral Stationary Phases for Benzylic Alcohol Separation

| Chiral Stationary Phase (CSP) | Type | Typical Analytes |

| (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Pirkle-type (π-acceptor) | Arylalkylcarbinols, this compound |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Wide range of racemates |

| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Wide range of racemates |

| Cyclodextrin-based CSPs | Macrocyclic glycopeptide | Various chiral compounds |

A significant achievement in chiral chromatography is the ability to predict the absolute configuration of an enantiomer based on its elution order from a specific CSP. For Pirkle-type columns, extensive studies have established a relationship between the absolute stereochemistry of alkylarylcarbinols and benzocycloalkenols and their elution order. researchgate.netacs.org

In the case of this compound, samples enriched in the (+)- and (-)-enantiomers were prepared and their absolute stereochemistries were determined through chemical transformations. researchgate.net The elution order of these enantiomers from a Pirkle HPLC column, specifically one with an (R)-N-(3,5-dinitrobenzoyl)phenylglycine chiral selector, was then established. researchgate.net This information, combined with data from other related compounds, has led to the formulation of rules to predict the configuration of enantiomers of alkylarylcarbinols based on their elution order. researchgate.net For many benzylic alcohols, the enantiomer with the same absolute stereochemistry is consistently retained more strongly by the column. researchgate.net

A model has been proposed to account for the elution order, which considers the interactions between the analyte's functional groups and the chiral stationary phase. acs.org The model suggests that the enantiomer that can form a more stable diastereomeric complex with the CSP will be retained longer.

Once a separation method is developed, it must be validated to ensure its reliability for determining enantiomeric purity and for quantification. nih.gov A typical validation process, following guidelines from the International Conference on Harmonisation (ICH), includes the following parameters: scispace.com

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, including its enantiomer and any impurities.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on samples spiked with a known amount of the enantiomer. rasayanjournal.co.in

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

Table 2: Illustrative Method Validation Parameters for Chiral HPLC Analysis

| Validation Parameter | Typical Acceptance Criteria |

| Resolution (Rs) | > 1.5 |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (Relative Standard Deviation, RSD) | ≤ 2% |

| Accuracy (Recovery) | 98-102% |

| Robustness | No significant change in results with minor variations in mobile phase composition, flow rate, or temperature. |

Gas Chromatography (GC) for Chiral Analysis

Gas chromatography is another powerful technique for the enantioseparation of volatile compounds like alcohols, often requiring derivatization to enhance volatility and improve chiral recognition.

For the chiral analysis of alcohols by GC, derivatization is a common strategy. chula.ac.th This involves reacting the alcohol with a chiral or achiral derivatizing agent to form diastereomers or to improve its chromatographic properties on a chiral stationary phase. Trifluoroacetyl (TFA) derivatives, for instance, have been shown to provide complete enantioseparation for many alcohols, sometimes in a shorter analysis time than their underivatized forms. chula.ac.th

The choice of derivatizing agent is crucial and can significantly impact the separation. Common derivatization reagents for alcohols in GC include acylating agents to form esters. koreascience.kr The derivatization can make the analytes more volatile and can introduce functional groups that enhance the interaction with the chiral stationary phase.

GC-based methods have been developed for assigning the absolute configuration of benzylic alcohols. researchgate.net One approach involves the competing enantioselective conversion (CEC) method, where the alcohol is reacted in parallel with both enantiomers of a chiral reagent. acs.orgresearchgate.net By determining which reaction is faster, the absolute configuration of the alcohol can be assigned. This method has been successfully applied to a variety of secondary alcohols, including benzylic systems, and can be performed on a nanomole scale. acs.org

Another GC-based method for assigning the configuration of benzylic alcohols involves comparing the retention times of the derivatized enantiomers on a chiral column with those of standards of known configuration. researchgate.net This, coupled with an understanding of the separation mechanism on the specific chiral stationary phase, allows for the reliable assignment of absolute stereochemistry.

Absolute Stereochemistry Determination

The determination of the absolute spatial arrangement of atoms in a chiral molecule is a critical aspect of stereochemical analysis. For the enantiomers of this compound, a combination of chemical and spectroscopic methods has been employed to elucidate their absolute configurations.

Chemical Transformations for Stereochemical Assignment

A definitive method for establishing the absolute stereochemistry of this compound has been achieved through chemical correlation. researchgate.net This classical approach involves converting the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa, through a series of stereochemically unambiguous reactions.

In the case of (+)-1,2-benzocyclononen-3-ol, its absolute configuration was established by chemical transformation. researchgate.net Samples of (-)- and (+)-1,2-benzocyclononen-3-ol, initially prepared through microbially mediated reactions, were subjected to further chemical modification to correlate their stereochemistry with known compounds. researchgate.net This multi-step process provides a reliable, albeit indirect, method for assigning the absolute configuration.

A common strategy for such assignments involves the formation of diastereomeric derivatives. For instance, an enriched sample of (+)-1,2-benzocyclodecen-3-ol, a related compound, was prepared by the fractional crystallization of its diastereomeric camphanates, followed by hydrolysis to yield the resolved alcohol. researchgate.net The absolute stereochemistry of both this alcohol and this compound was then confirmed through these chemical transformations. researchgate.net

Table 1: Chemical Correlation Strategy for Absolute Stereochemistry Determination

| Step | Description | Purpose |

| 1 | Microbial Resolution | To obtain enantiomerically enriched samples of (+)- and (-)-1,2-benzocyclononen-3-ol. researchgate.net |

| 2 | Chemical Transformation | Conversion of the enantiomers of this compound to a derivative of known absolute configuration. |

| 3 | Stereochemical Correlation | Relating the stereochemistry of the starting material to the known stereochemistry of the product. |

Spectroscopic Methods for Absolute Configuration Elucidation

While chemical transformations provide definitive proof of absolute stereochemistry, spectroscopic methods offer a more direct and often less labor-intensive approach. These techniques are particularly valuable when only small amounts of the sample are available.

One of the most powerful NMR-based techniques for determining the absolute configuration of chiral secondary alcohols is the Mosher's method . nih.gov This method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govtcichemicals.com The analysis of the ¹H NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration of the alcohol's stereocenter. nih.gov The anisotropic effect of the phenyl ring in the MTPA moiety causes distinct chemical shift differences (Δδ = δS - δR) for the protons near the chiral center in the two diastereomers. hebmu.edu.cn By analyzing the sign of these Δδ values, the spatial arrangement of the substituents around the carbinol carbon can be deduced. nih.gov

Table 2: Hypothetical Application of Mosher's Method to this compound

| Proton | Hypothetical δ (S)-MTPA ester (ppm) | Hypothetical δ (R)-MTPA ester (ppm) | Δδ (δS - δR) | Predicted Spatial Position |

| H-4a | 2.50 | 2.65 | -0.15 | On the right side of the MTPA plane |

| H-4b | 2.30 | 2.10 | +0.20 | On the left side of the MTPA plane |

| H-9a | 1.80 | 1.90 | -0.10 | On the right side of the MTPA plane |

| H-9b | 1.65 | 1.50 | +0.15 | On the left side of the MTPA plane |

Note: This table is illustrative and based on the established principles of Mosher's method. The sign of Δδ determines the relative positioning of the protons with respect to the plane of the MTPA phenyl group.

Another crucial spectroscopic technique is Circular Dichroism (CD) spectroscopy . This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. nypl.orgnih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. unipi.it For compounds with chromophores, such as the benzene (B151609) ring in this compound, electronic transitions can give rise to characteristic CD bands. acs.org The sign and intensity of these bands can be correlated with the absolute configuration of the molecule. This is often achieved by comparing the experimental CD spectrum with that of a related compound of known stereochemistry or with spectra predicted by quantum-mechanical calculations. researchgate.net

Computational and Theoretical Models for Chiral Discrimination

Computational chemistry provides powerful tools for understanding and predicting the behavior of chiral molecules, including their interactions with other chiral species. These models are instrumental in rationalizing the mechanisms of chiral recognition and in predicting the absolute stereochemistry of enantiomers.

Time-Dependent Density Functional Theory (TDDFT) has become a cornerstone for predicting the Electronic Circular Dichroism (ECD) spectra of chiral molecules. researchgate.netencyclopedia.pub By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) of this compound, it can be compared with the experimentally measured spectrum. frontiersin.org A match between the calculated and experimental spectra provides strong evidence for the absolute configuration of the enantiomer under investigation. researchgate.net This approach requires a thorough conformational search to identify the most stable conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. ustc.edu.cn

Table 3: Key Steps in TDDFT Calculation of ECD Spectra for Absolute Configuration Assignment

| Step | Description | Rationale |

| 1 | Conformational Search | Identify all low-energy conformers of the molecule using molecular mechanics or other methods. |

| 2 | Geometry Optimization | Optimize the geometry of each conformer using Density Functional Theory (DFT). |

| 3 | TDDFT Calculation | For each optimized conformer, calculate the excitation energies and rotational strengths. |

| 4 | Spectral Simulation | Generate a simulated ECD spectrum for each conformer and a Boltzmann-averaged spectrum. |

| 5 | Comparison | Compare the final calculated spectrum with the experimental ECD spectrum. |

Molecular docking simulations are another valuable computational tool, particularly for understanding the chiral recognition mechanisms that occur during chromatographic separation. nih.gov These simulations can model the interactions between the enantiomers of this compound and the chiral stationary phase (CSP). By calculating the binding energies of the two diastereomeric complexes formed between each enantiomer and the CSP, it is possible to predict which enantiomer will be more strongly retained and thus have a longer retention time. nih.gov These models often rely on the "three-point interaction model," which posits that a minimum of three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition. researchgate.net These interactions can include hydrogen bonds, π-π stacking, and steric repulsion. mdpi.commdpi.com The development of such models can aid in the rational design of new chiral stationary phases for improved enantioseparation. acs.org

Conformational Analysis and Dynamics of the 1,2 Benzocyclononen 3 Ol Ring System

Conformational Preferences of Medium-Sized Fused Rings

Medium-sized rings, typically defined as those containing 8 to 11 atoms, present unique conformational challenges. wikipedia.org Unlike smaller rings dominated by angle strain or larger rings that are relatively strain-free, medium rings are significantly influenced by transannular strain. wikipedia.orgpharmacy180.com

Strain Analysis in the Cyclononene (B11951088) Moiety (e.g., Transannular Strain)

Angle Strain: This arises from the deviation of bond angles from their ideal values. While not as severe as in small rings like cyclopropane, some degree of angle strain exists in medium rings as they pucker to alleviate other strains. saskoer.ca

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. To minimize this, the ring adopts non-planar conformations. saskoer.ca

The total strain energy in cyclic compounds can be estimated from their heats of combustion. Medium-sized rings exhibit higher heats of combustion per methylene (B1212753) group compared to the strain-free cyclohexane (B81311), indicating the presence of significant strain. ic.ac.uk The release of this strain energy is a thermodynamic driving force in many chemical reactions. nih.gov

Preferred Conformations of Benzocyclononene Derivatives

Computational studies and experimental data on related medium-ring benzo-fused heterocycles suggest that these systems adopt specific, often twisted, conformations to relieve these strains. rsc.org The presence of substituents, such as the hydroxyl group in 1,2-benzocyclononen-3-ol, will further influence the conformational equilibrium by introducing new steric and electronic interactions.

Dynamic Processes and Ring Inversion Barriers in this compound

The conformational landscape of this compound is not static. The molecule undergoes dynamic processes, such as ring inversion and pseudorotation, which involve the interconversion between different conformations.

Pseudorotation Pathways and Energetics

Pseudorotation is a conformational change in which a cyclic molecule appears to rotate, but the process occurs without angular momentum. For medium-sized rings, these pathways can be complex, involving multiple low-energy conformations and the transition states that connect them. The energetics of these pathways, specifically the energy barriers to interconversion, determine the rate at which these dynamic processes occur. For benzocyclononene derivatives, the fusion of the benzene (B151609) ring will likely create a more defined and potentially higher-energy pseudorotation pathway compared to a simple cyclononene ring.

Factors Influencing Conformational Flexibility

Several factors can influence the flexibility of the this compound ring system and the energy barriers to ring inversion:

Substituent Effects: The size and nature of substituents on the ring can significantly impact conformational preferences. libretexts.orglibretexts.org A bulky substituent will preferentially occupy a position that minimizes steric interactions, potentially raising the energy barrier for ring inversion. libretexts.org The hydroxyl group in this compound can also participate in intramolecular hydrogen bonding, which can stabilize certain conformations and restrict flexibility. rsc.org

Intramolecular Interactions: Non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role in determining the stability of different conformers. curlyarrows.com In the case of this compound, interactions between the hydroxyl group and the benzene ring or other parts of the cyclononene ring will influence the conformational equilibrium. The balance between attractive and repulsive forces dictates the final folded structure. nih.gov

Ring Size: The barrier to ring inversion generally decreases with increasing ring size in heterocycles. scribd.com However, in medium rings, the interplay of various strain factors can lead to more complex trends.

Fusion to an Aromatic Ring: The fusion of the benzene ring introduces rigidity and alters the potential energy surface for conformational changes. This can lead to higher inversion barriers compared to the corresponding non-fused cycloalkene. mdpi.com

Below is an interactive table summarizing the general influence of various factors on conformational flexibility:

| Factor | Influence on Conformational Flexibility | Example Interaction |

| Bulky Substituents | Decrease | Steric hindrance from a tert-butyl group. libretexts.org |

| Intramolecular Hydrogen Bonding | Decrease | A hydroxyl group forming a hydrogen bond with another part of the molecule. rsc.org |

| Ring Fusion | Decrease | Fusion to a rigid aromatic ring. mdpi.com |

| Increased Temperature | Increase | Provides the energy to overcome inversion barriers. |

Stereogenic Properties Arising from Conformational Restriction

When the barrier to ring inversion is sufficiently high, different conformations can be isolated as distinct stereoisomers known as atropisomers. This phenomenon is particularly relevant for medium-ring benzo-fused systems where the fusion to the aromatic ring and the presence of substituents can significantly restrict bond rotation. rsc.org

In the case of this compound, the combination of the fused benzene ring, the nine-membered ring's inherent non-planarity, and the presence of the hydroxyl group could lead to a chiral conformation. If the energy barrier to the interconversion between this conformation and its mirror image (the ring flip) is high enough (typically > 20-24 kcal/mol at room temperature), the molecule will exhibit atropisomerism. These stable, conformationally locked enantiomers can possess different biological activities. The stereogenic properties of such systems are a direct consequence of their restricted conformational dynamics.

Atropisomerism in Benzo-Fused Medium Rings (by analogy)

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. In benzo-fused medium rings (seven- to nine-membered), restricted rotation of the non-aromatic ring can give rise to atropisomeric compounds. mdpi.comchemrxiv.org This phenomenon is particularly relevant for systems where the fused benzene ring and substituents on the medium ring create significant steric barriers to ring inversion.

Key factors influencing atropisomerism in these systems include:

Ring Size: Nine-membered rings, like that in this compound, are sufficiently large and flexible to adopt various conformations, but the fusion to the benzene ring can create a significant barrier to the interconversion between these forms. Studies on 7-, 8-, and 9-membered dibenzolactams have shown that these atropisomers can exhibit high stereochemical stability. wits.ac.za

Substitution Pattern: The presence and nature of substituents on the nine-membered ring play a crucial role in determining the rotational barrier. In the case of this compound, the hydroxyl group at the 3-position would influence the conformational preference and the energy barrier for ring flipping.

Nature of the Fused Ring System: The rigid planar structure of the benzene ring is a key contributor to the restricted rotation in the fused medium ring.

By analogy with these N-heterocyclic systems, it is plausible that this compound could exist as a pair of atropisomers, depending on the energy barrier for the conformational inversion of the nine-membered ring. The stability of these potential atropisomers would be dictated by the interplay of steric and electronic effects within the molecule.

Impact of the Fused Aromatic Ring on Cyclononene Conformation

Studies on related benzo-fused systems, such as 3-benzazonines, have provided insight into the conformations of nine-membered rings fused to a benzene ring. X-ray crystallographic analysis of a substituted 2,3,4,5-tetrahydro-1H-3-benzazonine revealed a specific conformation of the nine-membered ring in the solid state. mdpi.com Furthermore, NMR studies of this compound indicated conformational flexibility in solution. mdpi.com

The fusion of the aromatic ring can lead to:

Defined Conformational Families: Unlike the numerous, rapidly interconverting conformations of a simple cyclononene, the benzocyclononene ring is likely to exist in a limited number of lower-energy conformational families.

Altered Torsional Angles: The C-C bonds shared between the benzene and cyclononene rings have fixed torsional angles, which propagates strain throughout the nine-membered ring and influences the puckering.

Transannular Interactions: The proximity of certain atoms across the ring, a hallmark of medium rings, can be exacerbated or alleviated by the geometric constraints imposed by the fused benzene ring.

Theoretical Models for Predicting Ring Puckering and Conformational Transitions

Theoretical models and computational chemistry are invaluable tools for elucidating the complex conformational landscapes of medium-sized rings. These methods allow for the prediction of stable conformers, the calculation of energy barriers for conformational transitions, and a deeper understanding of the factors governing ring puckering.

For nine-membered rings like that in this compound, a variety of conformations are possible. Computational studies on analogous systems, such as 2,4- and 3,5-benzodioxonine derivatives, have employed Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis to investigate conformational preferences. acs.org These studies have identified several low-energy conformations, including Twist-Boat-Chair (TBC) and Twist-Chair-Boat (TCB) types. acs.org

Key Theoretical Approaches:

Molecular Mechanics (MM): This method uses classical force fields to model the potential energy surface of a molecule. It is computationally efficient and suitable for exploring the vast conformational space of flexible molecules to identify low-energy conformers.

Density Functional Theory (DFT): DFT provides a more accurate quantum mechanical description of the electronic structure and is used to optimize the geometries of conformers found by MM and to calculate their relative energies and the transition states connecting them. acs.org

Cremer-Pople Puckering Parameters: This geometric analysis provides a quantitative description of the puckering of a ring system, allowing for the classification and comparison of different ring conformations. acs.org

Conformational Preferences in Analogous Systems:

A detailed conformational analysis of 2,4- and 3,5-benzodioxonine derivatives using DFT calculations revealed the following stable conformations and their relative energies: acs.org

| Conformer Type | Relative Free Energy (kcal/mol) for 2,4-Benzodioxonine Derivative | Relative Free Energy (kcal/mol) for 3,5-Benzodioxonine Derivative |

| TBC | 0.00 | 1.14 |

| TCB-type-1 | 0.85 | 0.00 |

| TCB-type-2 | 1.23 | 0.88 |

| TBB-type-1 | 2.01 | 1.95 |

| TBB-type-2 | 2.54 | 2.34 |

This table presents theoretical data for analogous compounds and serves as a model for the potential conformational landscape of this compound.

These calculations show that for the 2,4-benzodioxonine, the Twist-Boat-Chair (TBC) conformation is the most stable, while for the 3,5-benzodioxonine derivative, a Twist-Chair-Boat (TCB) type conformation is preferred. acs.org The adopted ground-state conformations are a result of a compromise between minimizing steric repulsions and maximizing stabilizing stereoelectronic interactions. acs.org

For this compound, similar theoretical models could be employed to predict its preferred conformations and the energy barriers for the transitions between them. The results would provide a detailed picture of the dynamic behavior of this nine-membered ring system, which is crucial for understanding its chemical reactivity and potential biological activity.

Mechanistic Studies and Reaction Pathways of 1,2 Benzocyclononen 3 Ol Transformations

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1,2-Benzocyclononen-3-ol is a prime site for oxidation to yield the corresponding ketone, 1,2-Benzocyclononen-3-one. The choice of oxidizing agent is crucial for achieving this transformation selectively without affecting other parts of the molecule.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. byjus.compressbooks.pub For this compound, this would involve the removal of the hydroxyl hydrogen and the hydrogen atom from the carbon atom to which the hydroxyl group is attached (the α-carbon). byjus.comlibretexts.org

Commonly employed reagents for this purpose include chromium-based oxidants and other milder alternatives.

Chromium-Based Reagents: Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation), are effective for oxidizing secondary alcohols to ketones. chemistrysteps.comlibretexts.org The mechanism generally proceeds through the formation of a chromate (B82759) ester intermediate. libretexts.orgimperial.ac.uk A base, which can be water, then abstracts the α-hydrogen, leading to the elimination of a reduced chromium species and the formation of the ketone. libretexts.orgimperial.ac.uk

Milder Oxidizing Agents: To avoid harsh acidic conditions that could lead to side reactions, milder reagents are often preferred. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are common choices for the selective oxidation of primary and secondary alcohols. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These reactions are typically carried out in non-aqueous solvents like dichloromethane. pressbooks.pub The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another mild method that effectively converts secondary alcohols to ketones. uwindsor.ca

The general mechanism for many of these oxidations involves two key steps:

Formation of an intermediate where the alcohol's oxygen is bonded to the oxidizing agent (e.g., a chromate ester). imperial.ac.uk

An elimination reaction, often E2-like, where a base removes the α-hydrogen, leading to the formation of the carbon-oxygen double bond and the departure of the reduced oxidizing agent. libretexts.orgchemistrysteps.com

The specificity of an oxidizing agent determines its suitability for a particular transformation. For a molecule like this compound, which also contains a benzenoid ring, it is important to use a reagent that selectively oxidizes the alcohol without affecting the aromatic ring.

Reagent Specificity: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially cleave the C-C bond adjacent to the benzene (B151609) ring under harsh conditions. pearson.com Therefore, milder and more selective reagents are generally preferred. Manganese dioxide (MnO₂) is a highly specific reagent that selectively oxidizes benzylic and allylic alcohols. uwindsor.capearson.com Given that the hydroxyl group in this compound is at a benzylic position, MnO₂ would be an excellent choice for its selective oxidation to the corresponding ketone. pearson.com Ruthenium-based catalysts in the presence of an oxidant like hydrogen peroxide have also been shown to be effective for the selective oxidation of alcohols. rsc.orgsci-hub.se

Reaction Intermediates: The primary reaction intermediate in many alcohol oxidations is an ester of the oxidizing agent, such as a chromate ester in chromium-based oxidations. chemistrysteps.comimperial.ac.uk In the Swern oxidation, an alkoxysulfonium salt is the key intermediate. uwindsor.ca For oxidations catalyzed by transition metals like ruthenium, a metal-alkoxide complex is often formed, which then undergoes β-hydride elimination to yield the ketone and a metal-hydride species. sci-hub.se

The following table summarizes various oxidizing agents and their general applicability to the oxidation of secondary alcohols:

| Oxidizing Agent | Typical Conditions | Selectivity for Secondary Alcohols |

| Chromic Acid (Jones Reagent) | H₂CrO₄ in acetone | High |

| Potassium Permanganate | KMnO₄, basic, cold, dilute | Can lead to over-oxidation |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | High |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | High |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | High, very mild |

| Manganese Dioxide | CH₂Cl₂ or other inert solvents | Highly selective for benzylic/allylic alcohols |

Reduction Reactions of the Benzenoid Ring or Potential Olefinic Moieties

The reduction of this compound can target either the aromatic benzene ring or any potential double bonds within the nine-membered ring.

Hydrogenation of the Benzenoid Ring: The reduction of the benzene ring requires more forcing conditions than the reduction of a simple alkene. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel at high pressures and temperatures can reduce the benzene ring to a cyclohexane (B81311) ring. lumenlearning.com The stereochemistry of the newly formed stereocenters would depend on the catalyst surface and the substrate's conformation. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can achieve high levels of enantioselectivity in the hydrogenation of substituted aromatic rings, although specific examples for this system are not readily available. ethz.chnih.govescholarship.org

Birch Reduction: A common method for the partial reduction of benzenoid rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. researchgate.netbyjus.commasterorganicchemistry.comcardiff.ac.uk This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. byjus.commasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netmasterorganicchemistry.com

Reductive functional group interconversions could involve the transformation of the hydroxyl group or other functional groups that might be introduced into the molecule. fiveable.mesolubilityofthings.comscribd.com

Reduction of the Hydroxyl Group: The hydroxyl group of an alcohol can be removed reductively. This is often achieved by first converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). fiveable.me

Reductive Cleavage of Benzylic Alcohols: Benzylic alcohols can sometimes be reduced directly to the corresponding alkane under specific catalytic hydrogenation conditions. researchgate.net

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound, being a secondary benzylic alcohol, can undergo nucleophilic substitution reactions. researchgate.net The hydroxyl group itself is a poor leaving group, so it typically needs to be protonated by an acid or converted into a better leaving group to facilitate substitution. libretexts.org

SN1-type Reactions: Due to the benzylic nature of the alcohol, the formation of a resonance-stabilized benzylic carbocation is possible. libretexts.org In the presence of a strong acid and a nucleophile (e.g., HBr, HCl), the reaction likely proceeds through an SN1 mechanism. libretexts.org The alcohol is first protonated to form an oxonium ion, which then departs as a water molecule to give the carbocation. The nucleophile then attacks the carbocation to form the substitution product. libretexts.org The use of Lewis acids like zinc chloride can also facilitate this reaction. libretexts.org

SN2-type Reactions: To achieve stereochemical control, particularly inversion of configuration, conditions that favor an SN2 mechanism are required. This typically involves converting the alcohol into a good leaving group that does not require strongly acidic conditions for departure. Common methods include:

Conversion to a tosylate or mesylate followed by reaction with a nucleophile. fiveable.me

The Mitsunobu reaction, which uses triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a similar reagent to activate the alcohol for substitution with a variety of nucleophiles, generally with inversion of stereochemistry. fiveable.me

Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide, often with inversion of configuration. fiveable.me

Recent advances have also explored direct, catalytic dehydrative substitution reactions of benzylic alcohols using Brønsted or Lewis acid catalysts. researchgate.netscispace.com For instance, iron(III) catalysts have been shown to promote intramolecular substitution of enantioenriched secondary benzylic alcohols with high degrees of chirality transfer. scispace.com

Nucleophilic Substitution Mechanisms (SN1, SN2)

Nucleophilic substitution at the C3 carbon of this compound involves the replacement of the hydroxyl group by a nucleophile. The mechanism for this transformation can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the reaction conditions. wikipedia.org

The SN1 mechanism involves a two-step process initiated by the departure of a leaving group to form a carbocation intermediate, which is subsequently attacked by a nucleophile. adichemistry.com For this compound, the hydroxyl group must first be protonated by an acid to form a good leaving group (water). The subsequent loss of water would generate a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the adjacent benzene ring. This stabilization makes the SN1 pathway a highly probable route, particularly with weak nucleophiles in protic solvents. spcmc.ac.in

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, an SN2 reaction would involve a backside attack by the nucleophile on the C3 carbon. A key characteristic of the SN2 mechanism is the inversion of configuration at the reaction center. adichemistry.comlibretexts.org

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) masterorganicchemistry.com |

| Intermediate | Yes (Resonance-stabilized secondary benzylic carbocation) | No (Transition state) |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles required. masterorganicchemistry.com |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. |

| Stereochemistry | Racemization (attack from either face of the planar carbocation). | Inversion of configuration. adichemistry.com |

| Rearrangements | Possible, though the benzylic carbocation is already stable. | Not possible. |

Preparation of Alkyl Halides and Other Derivates

The conversion of this compound to the corresponding alkyl halides is a key transformation for introducing further functionality. The choice of reagent dictates the reaction mechanism and outcome.